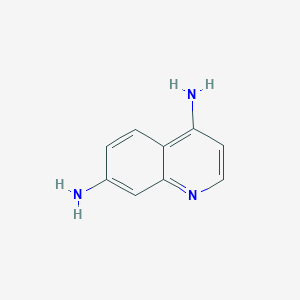

Quinoline-4,7-diamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

40107-15-1 |

|---|---|

Molecular Formula |

C9H9N3 |

Molecular Weight |

159.19 g/mol |

IUPAC Name |

quinoline-4,7-diamine |

InChI |

InChI=1S/C9H9N3/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,10H2,(H2,11,12) |

InChI Key |

TWLGPWZTMALXOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Quinoline 4,7 Diamine and Its Precursors

Direct Synthesis Strategies for Quinoline-4,7-diamine

Direct synthetic routes to this compound primarily involve the functionalization of a pre-existing quinoline (B57606) core. These methods are advantageous for their straightforwardness and efficiency in introducing the desired amino groups at the C4 and C7 positions.

Nucleophilic Aromatic Substitution Reactions of Halogenated Quinoline Precursors

A cornerstone in the synthesis of aminoquinolines is the nucleophilic aromatic substitution (SNAr) of halogenated quinolines. The electron-withdrawing nature of the quinoline ring system facilitates the displacement of halides by nucleophiles, particularly at the C4 position.

Amination of 4,7-Dichloroquinoline (B193633) with Diamines

The reaction of 4,7-dichloroquinoline with various diamines serves as a direct and widely employed method for the synthesis of this compound and its derivatives. nih.govacs.orgnih.govderpharmachemica.com The regioselectivity of this reaction is a key consideration, with the chlorine atom at the C4 position being significantly more susceptible to nucleophilic attack than the one at the C7 position. This heightened reactivity at C4 is attributed to the electronic influence of the ring nitrogen. tandfonline.comsemanticscholar.org

A common procedure involves heating 4,7-dichloroquinoline with an excess of a suitable diamine, such as ethane-1,2-diamine. nih.gov The reaction can be carried out neat or in a solvent. For instance, one synthetic approach involves slowly heating a mixture of 4,7-dichloroquinoline and ethane-1,2-diamine to 80°C and then further to 130°C for several hours. nih.gov Another described method involves heating 4,7-dichloroquinoline with ethylene (B1197577) diamine, followed by extraction and recrystallization to obtain the 4-substituted-7-chloroquinoline intermediate. derpharmachemica.com

Ultrasound irradiation has also been utilized to accelerate the synthesis of 7-chloroquinoline (B30040) derivatives. The reaction of 4,7-dichloroquinoline with o-phenylenediamine (B120857) in ethanol (B145695) under reflux in an ultrasonic bath for 30 minutes at 90°C yielded N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine. semanticscholar.org This highlights the potential for green chemistry approaches in these syntheses.

| Diamine | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Ethane-1,2-diamine | Neat, 80°C then 130°C, 7h | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | nih.gov |

| Ethylene diamine | Heating, followed by extraction and recrystallization | 4-substituted 7-chloroquinoline | derpharmachemica.com |

| o-Phenylenediamine | Ethanol, reflux, ultrasound, 30 min, 90°C | N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine | semanticscholar.org |

Palladium-Catalyzed Amination Approaches

Palladium-catalyzed amination, or Buchwald-Hartwig amination, offers a powerful and versatile method for forming C-N bonds and has been successfully applied to the synthesis of aminoquinolines. This approach is particularly useful for coupling less reactive amines or for achieving selective amination.

The palladium-catalyzed amination of 4,7-dichloroquinoline has been studied with various adamantane-containing amines. researchgate.netresearchgate.netnih.govdntb.gov.ua These reactions typically employ a palladium catalyst such as Pd(dba)2 in combination with a phosphine (B1218219) ligand like BINAP or DavePhos, and a base such as sodium tert-butoxide. nih.gov The choice of ligand can be crucial, with DavePhos sometimes being necessary for reactions with sterically hindered amines or for achieving diamination. nih.gov

Studies have shown that the chlorine atom at the C7 position is significantly less reactive than the one at C4, which can allow for selective monoamination at the C4 position. nih.gov For example, the reaction of 4,7-dichloroquinoline with certain adamantane-containing amines yielded the corresponding 4-amino-7-chloroquinoline as the major product. nih.gov However, diamination can be achieved under appropriate conditions, leading to the formation of 4,7-diaminoquinoline derivatives. researchgate.netnih.gov

| Amine | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Adamantane-containing amines | Pd(dba)2 / BINAP or DavePhos / tBuONa | Mono- and di-aminated quinolines | researchgate.netnih.gov |

Multi-component Reaction Pathways for Diaminoquinolines

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. beilstein-journals.orgrsc.orgnih.govrsc.org While direct MCRs for the synthesis of this compound itself are less commonly reported, the principles of MCRs are applied to generate diverse quinoline scaffolds, which can be precursors to the target molecule. rsc.org

For instance, the Povarov reaction, a [4+2] cycloaddition, is a well-known MCR for synthesizing tetrahydroquinolines, which can then be oxidized to quinolines. researchgate.net Various MCRs, including the Gewald and Ugi reactions, have been employed for the synthesis of diverse quinoline derivatives. rsc.org These reactions offer the advantage of creating molecular complexity in a single, convergent step. rsc.org The development of novel MCRs continues to be an active area of research, holding promise for the efficient synthesis of a wide range of heterocyclic compounds, including functionalized quinolines. nih.gov

Indirect Synthetic Routes to this compound Frameworks

Indirect routes to the this compound framework focus on the initial construction of the quinoline core, followed by subsequent functional group manipulations to introduce the required amino groups. These methods offer flexibility in accessing a wide range of substituted quinolines.

Cyclization Reactions for the Quinoline Core Construction

A variety of classical and modern cyclization reactions are available for the synthesis of the quinoline ring system. rsc.org These methods typically involve the condensation of an aniline (B41778) derivative with a 1,3-dicarbonyl compound or its equivalent, followed by an intramolecular cyclization and dehydration/aromatization.

Some of the most prominent named reactions for quinoline synthesis include:

Combes Synthesis: This reaction involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization. iipseries.org

Doebner-von Miller Reaction: This method utilizes an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of a strong acid. researchgate.net

Gould-Jacobs Reaction: This synthesis starts with the reaction of an aniline with diethyl ethoxymethylenemalonate, leading to a 4-hydroxyquinoline (B1666331) derivative that can be further functionalized. researchgate.netiipseries.org

Skraup Synthesis: This is one of the oldest methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. researchgate.netiipseries.org

Camps Cyclization: This reaction involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to form quinolinones. mdpi.com

Pfitzinger Reaction: This method uses isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. iipseries.org

Modern advancements in this area include the use of microwave irradiation and various catalysts to improve reaction efficiency and environmental friendliness. tandfonline.com For example, iron-promoted methods and Brønsted acid-catalyzed cyclizations have been developed for quinoline synthesis. tandfonline.com Transition metal-catalyzed C-H activation pathways, such as those using rhodium or cobalt catalysts, represent a state-of-the-art approach to constructing the quinoline core. mdpi.com

Once the quinoline core is established, the introduction of the 4- and 7-amino groups can be achieved through methods such as nitration followed by reduction, or through the nucleophilic substitution of halogenated intermediates, as described in the direct synthesis section.

| Reaction Name | Key Reactants | Product Type | Reference |

|---|---|---|---|

| Combes Synthesis | Aniline, β-Diketone | Substituted Quinoline | iipseries.org |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinoline | researchgate.net |

| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline | researchgate.netiipseries.org |

| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidant | Quinoline | researchgate.netiipseries.org |

| Camps Cyclization | N-(2-acylaryl)amide | Quinolinone | mdpi.com |

| Pfitzinger Reaction | Isatin, Carbonyl compound | Quinoline-4-carboxylic acid | iipseries.org |

Strategic Functionalization of Quinoline-Based Intermediates

The synthesis of this compound often relies on the strategic functionalization of pre-formed quinoline intermediates. A primary route involves the use of di-substituted quinolines, such as 4,7-dichloroquinoline, which serves as a versatile precursor. The chlorine atoms at the 4- and 7-positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of amine functionalities.

The reactivity of the halogen substituents on the quinoline ring is crucial. The nitrogen atom in the quinoline ring deactivates the benzene (B151609) ring towards electrophilic attack but activates the C2 and C4 positions for nucleophilic attack. researchgate.net This inherent electronic property makes the 4-position particularly reactive toward nucleophiles like amines. The synthesis of 4,7-dichloroquinoline itself can be accomplished via the Gould-Jacobs reaction, which provides a key intermediate for subsequent amination steps. wikipedia.org

Recent advances have also focused on direct C-H functionalization, a powerful tool that avoids the pre-installation of leaving groups like halogens. mdpi.com Transition-metal-catalyzed reactions, particularly with palladium, rhodium, and copper, have enabled the direct amination of C-H bonds on the quinoline scaffold. mdpi.comrsc.orgresearchgate.net For instance, N-oxide-directed C-H/N-H coupling has been shown to be effective for introducing amino groups at the C2 position, and similar strategies could potentially be adapted for other positions. rsc.org While direct C-H amination at the C4 and C7 positions specifically to create this compound is a developing area, the principles of regioselective functionalization are well-established. mdpi.com

A modified Sonogashira coupling reaction, which is copper-, amine-, and ligand-free, represents another advanced strategy for functionalizing halo-quinolines. researchgate.net While typically used to form carbon-carbon bonds, the principles of using transition metal catalysis to activate specific positions on the quinoline ring are broadly applicable to forming carbon-nitrogen bonds as well. researchgate.net

| Functionalization Strategy | Key Intermediate | Description | Key References |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 4,7-dichloroquinoline | Stepwise or simultaneous replacement of chlorine atoms with amine nucleophiles. The C4 position is generally more reactive than the C7 position. | researchgate.netwikipedia.org |

| Transition-Metal-Catalyzed C-H Amination | Quinoline or Substituted Quinoline | Direct formation of C-N bonds at specific positions, often guided by a directing group (e.g., N-oxide) and catalyzed by metals like Pd, Rh, or Cu. | mdpi.comrsc.orgresearchgate.net |

| Modified Cross-Coupling Reactions | Halo-quinoline (e.g., 4,7-dichloroquinoline) | Advanced catalytic systems (e.g., ligand-free Sonogashira conditions) to functionalize the quinoline core. | researchgate.net |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of quinoline derivatives, including this compound, aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijpsjournal.comnih.gov Traditional quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, often employ harsh acidic conditions and produce significant waste. ijpsjournal.comrsc.org

Modern approaches focus on several key areas of green chemistry:

Alternative Energy Sources : Microwave-assisted synthesis has emerged as a prominent green technique. tandfonline.comrsc.org It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating. tandfonline.commdpi.com For instance, a microwave-promoted Friedländer annulation using a reusable solid catalyst offers a fast and solvent-free method to construct the quinoline core. mdpi.com

Benign Solvents and Catalysts : A major focus is the replacement of hazardous organic solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). tandfonline.com Water, in particular, is an ideal green solvent for reactions like the p-TSA catalyzed one-pot synthesis of quinolines. tandfonline.com The use of recyclable catalysts, such as solid acid catalysts (e.g., Nafion NR50, Amberlyst-15) or metal nanoparticles, is another cornerstone of green quinoline synthesis. tandfonline.commdpi.com These catalysts can be easily separated from the reaction mixture and reused, which reduces waste and cost. tandfonline.com

Atom Economy and Process Intensification : Multi-component reactions (MCRs) are inherently atom-economical as they combine several starting materials into a single product in one step, minimizing byproducts. acs.org The Povarov reaction, a three-component reaction to form tetrahydroquinolines, is an example of an MCR that can be adapted for quinoline synthesis. wikipedia.org One-pot syntheses, where sequential reactions are carried out in the same vessel, reduce the need for intermediate purification steps, saving solvents, time, and energy. nih.govacs.org

The synthesis of the precursor 4,7-dichloroquinoline can be made greener by applying these principles to the Gould-Jacobs reaction, for example, by using a recyclable acid catalyst and minimizing solvent use. The subsequent amination steps can also be optimized by using catalytic methods instead of stoichiometric reagents and by choosing greener solvents.

| Green Chemistry Principle | Application in Quinoline Synthesis | Example | Key References |

|---|---|---|---|

| Design for Energy Efficiency | Use of microwave irradiation or ultrasound to accelerate reactions. | Microwave-assisted Friedländer synthesis using a reusable solid Nafion catalyst. | tandfonline.comrsc.orgmdpi.com |

| Safer Solvents & Auxiliaries | Replacing traditional volatile organic solvents with water, ethanol, or ionic liquids. | p-Toluene sulfonic acid catalyzed synthesis of quinoline derivatives in water. | ijpsjournal.comtandfonline.com |

| Catalysis | Employing reusable solid acid catalysts, organocatalysts, or nanoparticles instead of corrosive mineral acids. | TiO₂ nanoparticles as a recyclable catalyst for a four-component quinoline synthesis in aqueous media. | tandfonline.com |

| Atom Economy / Reduce Derivatives | Utilizing one-pot, multi-component reactions (MCRs) to build the quinoline scaffold efficiently. | Povarov reaction of an aniline, a benzaldehyde, and an activated alkene. | acs.orgwikipedia.org |

Elucidation of Reaction Mechanisms in this compound Formation

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling product outcomes. The formation of this compound can be viewed through the mechanisms of its precursor synthesis and its subsequent functionalization.

A plausible pathway starts with the Gould-Jacobs reaction to form a 4-hydroxyquinoline intermediate, which is later converted to 4,7-dichloroquinoline. wikipedia.org

Condensation : The reaction begins with the nucleophilic attack of an aniline derivative (e.g., m-chloroaniline) on ethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.

Cyclization : Upon heating, a pericyclic 6-electron cyclization occurs. The lone pair on the aniline nitrogen attacks one of the ester carbonyl carbons, leading to a cyclic intermediate.

Aromatization : The subsequent loss of a second molecule of ethanol from the cyclic intermediate results in the formation of the aromatic 4-hydroxyquinoline ring system. This product exists in tautomeric equilibrium with its 4-oxo form. wikipedia.org

The key functionalization step to introduce the amino groups is the Nucleophilic Aromatic Substitution (SNAr) on the 4,7-dichloroquinoline intermediate.

Nucleophilic Attack : An amine nucleophile attacks the electron-deficient C4-position of the quinoline ring. This position is activated by the electron-withdrawing effect of the ring nitrogen. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Loss of Leaving Group : The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the 4-amino-7-chloroquinoline product.

Second Substitution : A similar SNAr process can then occur at the C7 position, although it typically requires more forcing conditions than the substitution at C4, to yield the final this compound. researchgate.net

Alternatively, if a C-H functionalization route is employed, the mechanism would involve a transition-metal catalyst. For a rhodium-catalyzed reaction using a quinoline N-oxide, the mechanism often proceeds via:

C-H Activation : The Rh(III) catalyst coordinates to the N-oxide and effects a cyclometalation by activating a C-H bond (e.g., at C8), forming a five-membered rhodacycle intermediate. researchgate.net

Insertion/Coupling : The substrate (e.g., an alkene or alkyne) inserts into the Rh-C bond.

Reductive Elimination : The catalyst is regenerated, and the functionalized product is released. researchgate.net While this has been demonstrated for other positions, a similar mechanistic principle would apply to targeted C4 and C7 functionalization.

Spectroscopic and Structural Elucidation of Quinoline 4,7 Diamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Quinoline-4,7-diamine, ¹H and ¹³C NMR are fundamental for mapping the molecular structure, and advanced techniques like ¹⁵N NMR can provide further insight into the nitrogen environments.

The amino groups (-NH₂) are strong electron-donating groups, which will cause a significant upfield shift (to lower ppm values) for the protons on the aromatic ring, particularly those in ortho and para positions relative to the amino groups. The protons of the NH₂ groups themselves would appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration. The five aromatic protons would likely appear as a series of doublets and multiplets, reflecting their coupling with adjacent protons.

Predicted ¹H NMR Data for this compound (Based on general principles and data for related quinoline (B57606) derivatives)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.4 | d | H-2 |

| ~7.8 | d | H-8 |

| ~7.2 | d | H-5 |

| ~6.8 | dd | H-6 |

| ~6.5 | d | H-3 |

| ~5.5 | br s | 7-NH₂ |

| ~5.0 | br s | 4-NH₂ |

Note: 'd' denotes a doublet, 'dd' a doublet of doublets, and 'br s' a broad singlet. Predictions are for a non-polar solvent like CDCl₃.

Similar to the proton NMR, definitive experimental ¹³C NMR data for this compound is scarce in the literature. However, a predicted spectrum can be outlined. The spectrum will show nine distinct signals corresponding to the nine carbon atoms of the quinoline ring, as they are all chemically non-equivalent. The amino groups will cause a significant upfield shift for the carbons they are attached to (C4 and C7) and for the other carbons in ortho and para positions due to resonance effects. Carbons in the pyridine (B92270) ring (C2, C3, C4, C8a) and the benzene (B151609) ring (C5, C6, C7, C8, C4a) will have characteristic chemical shifts.

Predicted ¹³C NMR Data for this compound (Based on general principles and data for related quinoline derivatives rsc.orgresearchgate.netchemicalbook.com)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-4 |

| ~150 | C-7 |

| ~149 | C-2 |

| ~148 | C-8a |

| ~125 | C-5 |

| ~122 | C-8 |

| ~115 | C-6 |

| ~110 | C-4a |

| ~100 | C-3 |

For solid-state analysis, advanced NMR techniques such as ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR are invaluable. This technique is particularly sensitive to the local environment of nitrogen atoms. nih.govresearchgate.net In this compound, there are three distinct nitrogen atoms: the heterocyclic nitrogen in the quinoline ring (N-1), the amino nitrogen at position 4 (N-4), and the amino nitrogen at position 7 (N-7).

¹⁵N CP/MAS NMR would be expected to show three separate resonances, confirming the presence of these three chemically non-equivalent nitrogen atoms. The chemical shifts would provide information about their electronic state and involvement in hydrogen bonding within the crystal lattice. uni-siegen.denih.gov For instance, the quinoline nitrogen, being part of an aromatic pyridine-like ring, would resonate at a different frequency compared to the two exocyclic amino nitrogens. This technique is a powerful tool for studying polymorphism and the fine details of molecular packing in the solid state. researchgate.net

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of this compound. The calculated exact mass for the molecular formula C₉H₉N₃ is 159.0796. nih.gov HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) at m/z 160.0874, confirming the compound's identity. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. rsc.orgresearchgate.net

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₉N₃ |

| Calculated Exact Mass | 159.079647300 Da nih.gov |

| Expected [M+H]⁺ | 160.08742 |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a standard method for identifying and quantifying volatile and semi-volatile compounds in a mixture. madison-proceedings.com In a GC-MS analysis of this compound, the compound would first travel through the GC column, resulting in a characteristic retention time.

Upon entering the mass spectrometer, the molecules are ionized (typically by electron impact), causing them to fragment in a reproducible manner. The mass spectrum of quinoline and its derivatives is often characterized by an intense molecular ion peak. mcmaster.ca A key fragmentation pathway for the quinoline ring is the loss of a molecule of hydrogen cyanide (HCN), resulting in a fragment ion that is 27 mass units lighter than the molecular ion. mcmaster.ca The presence of the two amino groups would also lead to characteristic fragmentation patterns, further aiding in the structural confirmation.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra are unique molecular fingerprints, providing invaluable information about the presence and bonding environment of functional groups.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. For this compound, characteristic absorption bands would be expected for its key functional groups. Although a specific spectrum for this compound is not available, analysis of related aminoquinoline structures allows for the prediction of expected spectral regions. tubitak.gov.tr

Key expected vibrations would include:

N-H Stretching: The two amino groups (-NH₂) would typically exhibit symmetric and asymmetric stretching vibrations in the region of 3200-3500 cm⁻¹. derpharmachemica.com

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the quinoline ring system are expected above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline scaffold would produce a series of characteristic peaks in the 1400-1650 cm⁻¹ region. mdpi.com

N-H Bending: The scissoring or bending vibrations of the amino groups would likely appear in the 1550-1650 cm⁻¹ range.

C-N Stretching: The stretching of the C-N bonds connecting the amino groups to the quinoline ring would be observed in the 1250-1350 cm⁻¹ region.

A detailed analysis would require an experimental spectrum of pure this compound to assign these and other fingerprint region bands precisely.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. While no specific Raman spectrum for this compound has been found in the literature, studies on the parent quinoline molecule and its derivatives provide insight into the expected features. researchgate.netresearchgate.net

A prominent feature in the Raman spectra of quinolines is the symmetric ring stretching mode, often observed around 1370-1390 cm⁻¹. researchgate.net The exact position and intensity of this and other bands for this compound would be influenced by the electronic effects of the two amino substituents at the C4 and C7 positions. The symmetric nature of the quinoline ring system would be expected to give rise to strong Raman signals. researchgate.net A complete assignment would require experimental data.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information on the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum is characteristic of the molecule's conjugated system. For this compound, the extended π-system of the quinoline core, coupled with the electron-donating amino groups, would dictate its absorption properties.

Studies on various aminoquinoline derivatives show strong absorption in the UV-A and near-visible regions, typically between 300 and 400 nm, corresponding to π-π* transitions. nih.govacs.orgresearchgate.net The introduction of amino groups generally causes a bathochromic (red) shift in the absorption maxima compared to the parent quinoline molecule. researchgate.net The specific λmax values for this compound, and how they are affected by solvent polarity (solvatochromism), would need to be determined experimentally. Such data is crucial for applications in materials science and as optical probes. rsc.orgnih.gov

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A search of crystallographic databases did not yield a solved crystal structure for this compound. The determination of its crystal structure would be invaluable, revealing:

The planarity of the quinoline ring system.

The precise bond lengths and angles of the entire molecule.

The conformation of the amino groups relative to the aromatic ring.

The network of intermolecular hydrogen bonds formed between the amino groups of adjacent molecules, which would govern the crystal packing.

Any potential π-π stacking interactions between the aromatic rings of neighboring molecules.

This structural information is essential for understanding its physical properties and for designing new materials or potential pharmaceutical agents based on its scaffold. mdpi.comiucr.org

Computational and Theoretical Investigations of Quinoline 4,7 Diamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict molecular properties by calculating the electron density. scirp.orgrsc.org DFT methods offer a balance between accuracy and computational cost, making them suitable for studying molecules like Quinoline-4,7-diamine. mdpi.com

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the minimum energy conformation. uantwerpen.bekuleuven.be

The optimization process refines the bond lengths, bond angles, and dihedral angles of an initial structure until a stationary point on the potential energy surface is reached. The resulting optimized geometry corresponds to the most stable arrangement of the atoms. For this compound, the quinoline (B57606) core is largely planar, but the orientation of the amino (-NH2) groups at positions 4 and 7 is of interest. These groups can rotate, potentially leading to different stable conformers. Conformational analysis helps in identifying these low-energy structures and understanding the flexibility of the molecule. nih.gov Studies on similar bicyclic diamine scaffolds have shown that intrinsic structural properties and conformational restrictions can be crucial for their binding affinity to biological targets. montclair.edu The planarity of the quinoline ring system is essential for interactions like π-stacking. montclair.edu

Table 1: Predicted Geometrical Parameters for Quinoline Core (Illustrative) Note: This table provides illustrative data based on typical values for quinoline derivatives. Actual values for this compound would be obtained from specific DFT calculations.

| Parameter | Predicted Value (Å or °) |

| C2-C3 Bond Length | ~1.41 Å |

| C4-C4a Bond Length | ~1.41 Å |

| N1-C2 Bond Length | ~1.38 Å |

| C4-N (amino) Bond Length | ~1.37 Å |

| C7-N (amino) Bond Length | ~1.38 Å |

| C2-N1-C8a Bond Angle | ~117° |

| C3-C4-C4a Bond Angle | ~120° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. uchile.cl The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. scirp.orgajchem-a.com The HOMO represents the ability to donate an electron, while the LUMO, as an electron acceptor, signifies the ability to receive an electron. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical polarizability. scirp.orgajchem-a.com A small energy gap suggests that the molecule is more reactive and can be easily excited. In this compound, the two amino groups act as strong electron-donating groups, which is expected to raise the energy of the HOMO and potentially lower the LUMO, leading to a smaller energy gap compared to unsubstituted quinoline. rsc.org This reduced gap implies higher reactivity and potential for charge transfer interactions within the molecule, which can be crucial for its biological activity. scirp.org DFT calculations are used to precisely determine the energies of these orbitals. bhu.ac.inbohrium.com

Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap (Illustrative) Note: Values are illustrative and depend on the specific DFT functional and basis set used.

| Parameter | Energy (eV) |

| EHOMO | -5.8 |

| ELUMO | -1.5 |

| ΔE (HOMO-LUMO Gap) | 4.3 |

Global and local reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. nih.gov

Global Descriptors : These parameters describe the reactivity of the molecule as a whole. scirp.org

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Chemical Potential (μ) : Represents the 'escaping tendency' of electrons from a system. It is the negative of electronegativity. nih.gov

Chemical Hardness (η) : Measures the resistance of a molecule to a change in its electron distribution or charge transfer. scirp.org It is proportional to the HOMO-LUMO gap. scirp.org

Softness (S) : The reciprocal of hardness, indicating how easily a molecule will undergo electronic change.

Local Descriptors : These descriptors identify the most reactive sites within a molecule.

Fukui Functions (f(r)) : The Fukui function is one of the most widely used local reactivity descriptors within DFT. faccts.denih.gov It indicates the change in electron density at a specific point when an electron is added to or removed from the system. By calculating the Fukui function for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0), one can predict the most likely sites for reaction. faccts.de For this compound, the nitrogen atoms of the amino groups and specific carbon atoms in the aromatic rings are expected to be the most reactive sites, a hypothesis that can be confirmed by analyzing the Fukui function values. sapub.orgresearchgate.net

DFT calculations are highly effective for predicting various spectroscopic properties.

Vibrational Wavenumbers (FT-IR) : Theoretical calculations of vibrational frequencies can help in the assignment of experimental FT-IR and Raman spectra. kuleuven.bechemrxiv.org By computing the vibrational modes of the optimized this compound structure, a theoretical spectrum can be generated. Comparing this with experimental data helps confirm the molecular structure and the nature of its chemical bonds. uantwerpen.be

Electronic Absorption Spectra (UV-Vis via TD-DFT) : Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. bohrium.comresearchgate.net These calculations can predict the maximum absorption wavelengths (λmax) and explain the nature of the electronic transitions (e.g., π→π* or n→π*). scirp.orgnih.gov For this compound, the electron-donating amino groups are expected to cause a bathochromic (red) shift in the absorption spectra compared to the parent quinoline molecule.

Table 3: Predicted Spectroscopic Data (Illustrative)

| Spectroscopic Parameter | Predicted Value |

| Key Vibrational Wavenumber (N-H stretch) | ~3300-3500 cm-1 |

| Key Vibrational Wavenumber (C=N stretch) | ~1620 cm-1 |

| Electronic Absorption (λmax) | ~350 nm (Calculated in solvent) |

Molecular Dynamics Simulations to Explore Dynamic Behavior

While DFT provides insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. chemrxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and binding dynamics over time. doi.orgresearchgate.net

For this compound, an MD simulation could be used to:

Explore its conformational landscape in an aqueous environment, revealing how water molecules interact with the amino groups and the quinoline nitrogen.

Investigate its potential to permeate biological membranes, a key factor in drug development. nih.gov

Theoretical Studies on Tautomerism and Acid-Base Properties of Diaminoquinolines

The presence of amino groups on the quinoline scaffold introduces the possibility of tautomerism and complex acid-base equilibria.

Tautomerism : this compound can theoretically exist in different tautomeric forms, primarily through amino-imino tautomerization. In this process, a proton migrates from an exocyclic amino group to the ring nitrogen atom, forming an imino tautomer. Computational studies can calculate the relative energies of these tautomers in the gas phase and in different solvents. scirp.orgmdpi.com For most aromatic amines, the amino form is significantly more stable than the imino form, but the relative stability can be influenced by the solvent and electronic effects.

Acid-Base Properties : The nitrogen atoms in this compound (one in the ring and two in the amino groups) can be protonated or deprotonated depending on the pH. The basicity of these sites is described by their pKa values. frontiersin.org The quinoline nitrogen is a known basic center, and the presence of two electron-donating amino groups is expected to increase its basicity compared to unsubstituted quinoline. massey.ac.nz Theoretical methods, often combined with a continuum solvation model (like PCM), can predict the pKa values for each potential protonation site. scirp.org Understanding these properties is crucial, as the charge state of the molecule often dictates its solubility, membrane permeability, and interaction with biological targets. frontiersin.org

Reactivity and Mechanistic Pathways of Quinoline 4,7 Diamine

Nucleophilic Characteristics of the Amino Groups

The reactivity of Quinoline-4,7-diamine is significantly influenced by the two amino substituents, which impart strong nucleophilic character to the molecule. The lone pair of electrons on the nitrogen atoms of the amino groups can readily attack electron-deficient centers. The nucleophilicity of these groups is modulated by their position on the quinoline (B57606) ring.

The amino group at the C7-position, being on the benzenoid ring, behaves more like a typical arylamine. While still nucleophilic, its reactivity is primarily influenced by resonance effects with the benzene (B151609) portion of the quinoline scaffold. Both amino groups can participate in a variety of reactions typical for primary aromatic amines, including acylation, alkylation, and diazotization. The presence of two amino groups also allows for the possibility of forming bis-adducts when reacted with an excess of an electrophile.

Electrophilic Aromatic Substitution Patterns on the Quinoline Ring

In electrophilic aromatic substitution (EAS), the quinoline ring system generally undergoes substitution on the more electron-rich benzene ring rather than the electron-deficient pyridine (B92270) ring. The presence of two strongly activating amino groups (-NH2) on the this compound molecule further reinforces this preference and directs the substitution pattern.

Amino groups are powerful activating groups and are ortho, para-directing. masterorganicchemistry.com

The 4-amino group activates the C5 and C3 positions. However, substitution at C3 is less favored due to the pyridine nitrogen.

The 7-amino group activates the C6 and C8 positions.

Considering the combined influence of both amino groups, the most likely positions for electrophilic attack are C6 and C8, which are ortho and para to the C7-amino group and are part of the benzenoid ring. The C5 position is also activated by the C4-amino group. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield a mixture of products, with substitution occurring primarily at the C5, C6, and C8 positions. The precise regioselectivity would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. For instance, nitration of 7-aminoquinoline (B1265446) followed by reduction is a known route to produce diaminoquinolines, highlighting the directing effect of the amino group. beilstein-journals.org

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-, 6-Nitro-, and 8-Nitro-quinoline-4,7-diamine |

| Bromination | Br₂/FeBr₃ | 5-Bromo-, 6-Bromo-, and 8-Bromo-quinoline-4,7-diamine |

| Sulfonation | Fuming H₂SO₄ | This compound-5-, 6-, and 8-sulfonic acid |

Cycloaddition and Annulation Reactions Involving Diaminoquinolines

Diaminoquinolines are valuable precursors in annulation reactions, which involve the formation of a new ring fused to the existing quinoline scaffold. These reactions often lead to the synthesis of complex, polycyclic heterocyclic systems. The two amino groups of this compound provide reactive sites for the construction of these new rings.

A common strategy involves the reaction of an o-diaminoquinoline with a dicarbonyl compound or its equivalent to form a new heterocyclic ring. While this compound is not an ortho-diamine, its derivatives can be. For example, 3,4-diaminoquinoline can be cyclized with formic acid to form 1H-imidazo[4,5-c]quinoline. nih.gov Similarly, 5,6- and 7,8-diaminoquinolines are key intermediates for creating fused imidazole (B134444) or pyrazine (B50134) rings. beilstein-journals.orgresearchgate.net

Annulation reactions can also be promoted by transition metals. Gold-catalyzed annulations of anthranils with ynamides have been used to produce quinoline derivatives. researchgate.net Another approach is the [4+2] annulation of ynamides with 2-aminoarylnitriles to construct 2,4-diaminoquinolines. researchgate.netbohrium.com While these examples build the quinoline ring itself, they underscore the utility of amino groups in cyclization and annulation strategies. A paired electrolysis-enabled cascade annulation has also been reported for the synthesis of highly functionalized quinoline-substituted molecules. nih.gov

Formal [3+2] cycloaddition reactions of quinolinium salts with electron-poor alkenes can yield pyrroloquinoline products. beilstein-journals.org Although this involves a modified quinoline, it demonstrates a pathway for building onto the quinoline core.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can occur at the quinoline nucleus or at the amino substituents.

Reduction: The pyridine ring of the quinoline system is susceptible to reduction. Catalytic hydrogenation of quinolines, often using transition metal catalysts like ruthenium, rhodium, or iridium, typically yields 1,2,3,4-tetrahydroquinolines. dicp.ac.cnpku.edu.cnresearchgate.netresearchgate.net For this compound, this would result in 4,7-diamino-1,2,3,4-tetrahydroquinoline. The choice of catalyst and reaction conditions is crucial to achieve high selectivity and avoid over-reduction of the benzene ring. researchgate.net The reduction of nitroquinolines is a common method for synthesizing diaminoquinolines, with reagents like tin(II) chloride or sodium dithionite (B78146) being effective. beilstein-journals.orgpku.edu.cn

Oxidation: The benzenoid ring of the quinoline nucleus can be oxidized under harsh conditions, though this can lead to ring cleavage. The amino groups are also susceptible to oxidation. Primary aromatic amines can be oxidized to various products, including nitroso, nitro, or azo compounds, depending on the oxidizing agent and conditions. The oxidation of substituted diamino quinolines has been explored in the search for physiologically active compounds. ias.ac.in The oxidation of 7-dimethylamino-2-methylquinolines with selenium dioxide, for example, results in the formation of quinoline-2-carbaldehyde derivatives. researchgate.net

Catalytic Transformations Facilitated by this compound

The nitrogen atoms in this compound—specifically the heterocyclic nitrogen and the two exocyclic amino nitrogens—make it a potential ligand for metal catalysts. The arrangement of the 4-amino and 7-amino groups does not favor classic pincer-type coordination, but it can act as a bidentate or bridging ligand.

Chiral diamine ligands are highly effective in transition metal-catalyzed asymmetric reactions. dicp.ac.cn For instance, chiral ruthenium-diamine complexes are excellent catalysts for the highly enantioselective hydrogenation of quinolines to produce optically active tetrahydroquinolines. dicp.ac.cnpku.edu.cn This suggests that this compound, if resolved into its enantiomers or used to create a chiral derivative, could serve as a ligand in similar catalytic systems. Functionalized quinoline motifs are known to be used as ligands for transition metal complexes and as asymmetric catalysts. tandfonline.com

Furthermore, diaminoquinolines have been incorporated into larger molecular scaffolds that exhibit inhibitory activity, for example, against ATP synthase, implying a specific interaction with biological targets that can be considered a form of biocatalysis. researchgate.netrsc.org Palladium-catalyzed amination reactions are used to synthesize diaminoquinolines, where the product itself could potentially influence the catalytic cycle. mdpi.comresearchgate.net

Derivatization and Functionalization Strategies for Quinoline 4,7 Diamine

Chemical Modifications at the Amino Moieties (e.g., Schiff Base Formation, Amidation)

The amino groups at the C4 and C7 positions of the quinoline (B57606) ring are primary sites for derivatization. Their nucleophilic nature allows for a variety of chemical transformations, including the formation of Schiff bases and amides.

Schiff base formation involves the condensation of a primary amine with an aldehyde or a ketone. nih.gov This reaction is a straightforward method to introduce a wide range of substituents onto the quinoline-4,7-diamine core. For instance, derivatives of 7-chloro-4-aminoquinoline can be reacted with various carbonyl compounds under ultrasound irradiation to form Schiff bases. tandfonline.comsemanticscholar.org While not directly starting from this compound, this methodology is readily applicable. The reaction of N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine with acetyl naphthalene (B1677914) or 3,4-dimethoxy acetophenone (B1666503) in ethanol (B145695) under reflux in an ultrasonic bath yields the corresponding Schiff bases. tandfonline.com This strategy can be extrapolated to this compound, where one or both amino groups can be converted to imines, thereby introducing diverse aromatic or aliphatic groups. researchgate.net

Amidation is another key strategy for modifying the amino moieties. This involves the reaction of the amine with a carboxylic acid or its derivative, such as an acid chloride or anhydride, to form an amide bond. This approach has been used to synthesize a variety of 2,4-disubstituted quinoline derivatives. For example, 2-phenylquinoline-4-carboxylic acid can be converted to its acid chloride using phosphorus pentachloride, which then reacts with various aromatic amines to yield carboxamide derivatives. austinpublishinggroup.com Similarly, the amino groups of this compound can be acylated to introduce a diverse array of functional groups, thereby modulating the compound's electronic and steric properties.

Strategic Halogenation and Subsequent Cross-Coupling Methodologies

Halogenation of the quinoline nucleus, followed by transition metal-catalyzed cross-coupling reactions, is a powerful strategy for introducing carbon-carbon and carbon-heteroatom bonds. This approach often starts with a halogenated quinoline precursor, such as 4,7-dichloroquinoline (B193633).

The differential reactivity of the chlorine atoms in 4,7-dichloroquinoline allows for selective functionalization. The chlorine at the 4-position is generally more reactive towards nucleophilic substitution than the one at the 7-position. semanticscholar.org This has been exploited in palladium-catalyzed amination reactions. For example, the reaction of 4,7-dichloroquinoline with various adamantane-containing amines using a palladium catalyst and a ligand like BINAP or DavePhos can lead to either mono- or di-substituted products depending on the reaction conditions and the stoichiometry of the amine. researchgate.net This selective amination provides access to a wide range of N4-substituted-7-chloro-4-aminoquinolines or N,N'-disubstituted quinoline-4,7-diamines. researchgate.netresearchgate.net

Once a halogenated quinoline derivative is obtained, it can undergo various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, to introduce aryl, alkynyl, or vinyl groups. For instance, halogenated quinoline-4(1H)-ones have been successfully used in Sonogashira cross-coupling reactions to synthesize highly functionalized alkyne derivatives. organic-chemistry.org Similarly, 4,7-dichloroquinoline can be functionalized stepwise. First, a nucleophilic substitution at the C4 position can be performed, followed by a palladium-catalyzed Suzuki coupling reaction at the C7 position to introduce an aryl group. mdpi.com This sequential approach allows for the controlled synthesis of diversely substituted quinoline derivatives.

The table below summarizes examples of palladium-catalyzed amination of 4,7-dichloroquinoline.

Table 1: Palladium-Catalyzed Amination of 4,7-Dichloroquinoline

| Amine | Catalyst/Ligand | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(1-Adamantyl)aminoethanol | Pd(dba)₂/BINAP | Monoaminated (at C4) | 52 | researchgate.net |

| 2-(1-Adamantyl)aminoethanol | Pd(dba)₂/DavePhos | Diaminated | ~50 | researchgate.net |

| N-(1-Adamantyl)ethane-1,2-diamine | Pd(dba)₂/BINAP | Monoaminated (at C4) | 61 | researchgate.net |

| 2-((1-Adamantyl)methylamino)ethanol | Pd(dba)₂/BINAP | Monoaminated (at C4) | 79 | researchgate.net |

| 2-((1-Adamantyl)ethylamino)ethanol | Pd(dba)₂/BINAP | Monoaminated (at C4) | 67 | researchgate.net |

| 2-((1-Adamantyl)ethylamino)ethanol | Pd(dba)₂/BINAP | Diaminated | 58 | researchgate.net |

Ring-Closing Reactions to Form Fused Heterocyclic Systems

Ring-closing reactions are a sophisticated strategy to build complex, multi-ring structures from the this compound scaffold. These reactions can lead to the formation of fused heterocyclic systems with novel properties and potential biological activities. rsc.orgtandfonline.com

One approach involves the diazotization of one of the amino groups, followed by a coupling reaction with an active methylene (B1212753) compound and subsequent cyclization. For example, starting from a 3-amino-4-chloro-1H-pyrazolo[4,3-c]quinoline, which can be synthesized from 2,4-dichloroquinoline-3-carbonitrile, the amino group can be diazotized. tandfonline.com The resulting diazonium salt can then be coupled with various active methylene nitriles, leading to the formation of novel tetracyclic ring systems in a single step. tandfonline.com This strategy highlights how an amino group on a quinoline derivative can be a handle for constructing fused rings.

Another strategy involves intramolecular cyclization reactions. For instance, a precursor with appropriate functional groups can be designed to undergo a ring-closing reaction to form a new heterocyclic ring fused to the quinoline core. The synthesis of isoindolo[2,1-a]quinoline-5(11H)-one through intramolecular Heck coupling cyclization of 1-(2-bromobenzyl)-7-chloroquinolin-4(1H)-one is an example of such a strategy. rsc.org Although not starting directly from this compound, these methods demonstrate the potential for creating fused systems from appropriately derivatized quinoline cores.

The table below presents examples of fused heterocyclic systems synthesized from quinoline derivatives.

Table 2: Synthesis of Fused Heterocyclic Systems from Quinoline Derivatives

| Starting Material | Reagents | Fused System | Reference |

|---|---|---|---|

| 3-Amino-4-chloro-1H-pyrazolo[4,3-c]quinoline | NaNO₂, HCl, then 2-cyanothioacetamide | 10-Amino- researchgate.netresearchgate.netmdpi.comtriazino[4',3':1,5]pyrazolo[4,3-c]quinoline | tandfonline.com |

| 3-Amino-4-chloro-1H-pyrazolo[4,3-c]quinoline | NaNO₂, HCl, then ethyl cyanoacetate | 10-Amino- researchgate.netresearchgate.netmdpi.comtriazino[4',3':1,5]pyrazolo[4,3-c]quinoline derivative | tandfonline.com |

| 1-(2-Bromobenzyl)-7-chloroquinolin-4(1H)-one | PdBr₂, AcOK | 2-Chloro-isoindolo[2,1-a]quinoline-5(11H)-one | rsc.org |

Introduction of Diverse Substituents for Structural Modulation

The introduction of a wide variety of substituents onto the this compound framework is essential for fine-tuning its properties for specific applications. This can be achieved through the methods described above, such as amination, amidation, and cross-coupling reactions, as well as other functionalization techniques.

The synthesis of novel 4,7-disubstituted quinoline derivatives has been a focus of research, particularly in the context of developing new therapeutic agents. nih.gov For example, a series of N-(substituted-phenyl)-7-((substituted-benzyl)oxy)quinoline-4-amines were synthesized and evaluated for their biological activity. nih.gov This demonstrates how both the C4-amino and C7-amino (or a precursor like a hydroxyl group that is later converted) positions can be systematically modified to explore structure-activity relationships.

The palladium-catalyzed amination of 4,7-dichloroquinoline is a particularly versatile method for introducing diverse substituents at both the C4 and C7 positions. researchgate.net By carefully selecting the amine nucleophile and the reaction conditions, a library of N,N'-disubstituted quinoline-4,7-diamines can be generated. researchgate.netresearchgate.netdigitellinc.com This allows for the introduction of various alkyl, aryl, and heterocyclic moieties, leading to a broad structural diversity.

The table below showcases the diversity of substituents that can be introduced onto the quinoline scaffold.

Table 3: Examples of Diverse Substituents Introduced on the Quinoline Scaffold

| Position(s) of Substitution | Type of Reaction | Introduced Substituent(s) | Reference |

|---|---|---|---|

| C4, C7 | Palladium-catalyzed amination | Adamantane-containing amines | researchgate.net |

| C4 | Nucleophilic substitution | Aryl amines | nih.gov |

| C7 | O-alkylation | Substituted benzyl (B1604629) groups | nih.gov |

| C4 | Amidation | Various aromatic amides | austinpublishinggroup.com |

| C7 | Suzuki coupling | Phenyl group | mdpi.com |

Coordination Chemistry and Ligand Applications of Quinoline 4,7 Diamine

Quinoline-4,7-diamine as a Ligand in Metal Complexation

This compound serves as a precursor to the quinolino[7,8-h]quinoline (QQ) framework, a class of compounds recognized for their exceptional basicity and potential as chelating agents. massey.ac.nzacs.org The two nitrogen atoms, originating from the amino groups of the diamine, create a "proton sponge" effect due to the destabilizing lone pair electron overlap in the free base. This inherent strain is relieved upon protonation or complexation with a metal ion, driving its potent ligand activity. massey.ac.nz

The planar structure and electron-rich amino groups of the diamine facilitate its role in coordination chemistry. vulcanchem.com Derivatives of this core structure, such as N⁴,N⁴,N⁹,N⁹-tetraethylquinolino[7,8-h]quinoline-4,9-diamine, have been synthesized to modulate these properties. The inclusion of electron-donating functionalities on the nitrogen atoms further enhances the basicity and, by extension, the ligand strength of the QQ moiety. acs.org The QQ system's ability to act as a chelator allows it to accommodate a variety of ion sizes, highlighting its versatility in forming multinuclear organometallic structures. massey.ac.nz

Chelation Properties and Metal-Ligand Binding Studies

The chelation properties of ligands derived from this compound are rooted in the cooperative binding of its two nitrogen atoms to a metal center. This bidentate coordination forms a stable chelate ring, a characteristic feature of potent chelating agents. chemrj.orgui.ac.id The study of these compounds as "superbases" provides indirect but powerful insight into their metal-binding affinity; a high proton affinity often correlates with strong metal-ligand interactions. acs.org

Experimental and computational studies on quinolino[7,8-h]quinoline derivatives have been conducted to quantify their basicity, which serves as a proxy for their ligand strength. The pKₐH values, a measure of the acidity of the conjugate acid, have been determined in acetonitrile. For instance, the parent quinolino[7,8-h]quinoline is already more basic than the well-known proton sponge 1,8-bis(dimethylaminonaphthalene) (DMAN). acs.org The introduction of electron-donating groups significantly increases this basicity.

| Compound | Substituent Group | Calculated pKₐH (in Acetonitrile) |

|---|---|---|

| Quinolino[7,8-h]quinoline | -H | 19.6 |

| N⁴,N⁴,N⁹,N⁹-tetraethylquinolino[7,8-h]quinoline-4,9-diamine | -NEt₂ | 21.0 (Experimental) |

| 4,9-bis(dimethylamino)quinolino[7,8-h]quinoline | -NMe₂ | 22.2 |

| 4,9-bis(1,1,3,3-tetramethylguanidino)quinolino[7,8-h]quinoline | -N=C(NMe₂)₂ | 29.2 |

| 4,9-bis(N,N,N′,N′,N″,N″-hexamethylphosphorimidic triamido)quinolino[7,8-h]quinoline | -N=P(NMe₂)₃ | 32.8 |

These studies show that functionalities like diethylamino, dimethylamino, and especially guanidino and phosphorimidic triamido groups, dramatically increase the electron density on the nitrogen atoms, making them more effective metal binders. acs.org Despite their high potential, challenges in complexation can arise from competition by protonation and issues with the solubility of the resulting complexes. massey.ac.nz

Spectroscopic and Structural Characterization of this compound Metal Complexes

The characterization of metal complexes involving quinoline-diamine derivatives relies on a combination of spectroscopic methods and X-ray crystallography. New half-sandwich complexes of rhodium, iridium, and ruthenium have been synthesized using ligands derived from a 4-aminoquinoline (B48711) framework, demonstrating the coordination potential of this class of compounds. lu.se

Although structurally characterized complexes of the parent this compound are not widely reported, an X-ray crystal structure of a Beryllium(II) complex with 4,9-dihydroxyquinolino[7,8-h]quinoline has been achieved. This represents one of the few reported metal ions to be chelated by a QQ compound, confirming the bidentate N,N-chelation mode. massey.ac.nz

Spectroscopic techniques are crucial for elucidating the structure of these complexes in the absence of single crystals. Key spectroscopic data for ligands and their metal complexes often show characteristic shifts upon coordination.

| Technique | Observation | Inference |

|---|---|---|

| Infrared (IR) Spectroscopy | Shifts in C=N and C=C stretching frequencies of the quinoline (B57606) ring. bendola.com | Indicates coordination of the quinoline nitrogen to the metal center. |

| ¹H NMR Spectroscopy | Downfield shifts of protons adjacent to the nitrogen atoms upon complexation. acs.org | Confirms the involvement of the nitrogen lone pairs in the metal-ligand bond. |

| UV-Vis Spectroscopy | Changes in the wavelengths of π → π* and n → π* transitions. acs.org | Reflects the alteration of the ligand's electronic structure upon metal binding. |

In many quinoline-based systems, coordination to a metal ion is confirmed by shifts in the IR and NMR spectra. For example, the formation of metal complexes with Schiff bases derived from quinolines results in shifts of the azomethine (-C=N-) and quinoline ring vibrations. bendola.commdpi.com Similarly, ¹H NMR spectra of quinoline-appended complexes show significant downfield shifts for the quinoline proton ortho to the nitrogen, confirming its coordination. acs.org

Theoretical Investigations of Coordination Mechanisms and Stability

Theoretical investigations, primarily using Density Functional Theory (DFT), provide deep insights into the coordination mechanisms, structure, and stability of metal complexes. acs.orgmdpi.com Such calculations are used to optimize the geometries of ligands and their metal complexes, corroborating experimental findings and predicting molecular properties. bendola.comresearchgate.net

For quinoline-based ligands, DFT calculations can elucidate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and the nature of the metal-ligand bond. bendola.comacs.org Computational analysis has been instrumental in understanding the structural changes that occur during the protonation of quinolino[7,8-h]quinoline derivatives, a process analogous to metal chelation. These studies confirm that the relief of torsional strain caused by lone-pair repulsion is a primary driving force for complexation. massey.ac.nz

Theoretical models have been used to calculate pKₐH values for various substituted quinolinoquinolines, demonstrating a strong correlation with experimentally observed trends. acs.org These calculations show how electron-donating groups enhance the stability of the protonated (and by extension, metal-complexed) form. Furthermore, DFT can be used to analyze the binding energies between metal ions and different coordination sites on a ligand, helping to rationalize observed binding preferences and design more effective chelating agents. mdpi.com

Role of Quinoline 4,7 Diamine As a Synthetic Intermediate

Precursor in the Synthesis of Advanced Organic Frameworks

The dual amine functionality of Quinoline-4,7-diamine makes it an ideal candidate for use as a molecular linker or "strut" in the construction of highly ordered, porous materials such as Covalent Organic Frameworks (COFs). These materials are noted for their high surface area, tunable porosity, and exceptional stability, making them suitable for applications in gas storage, separation, and catalysis. frontiersin.org

The amine groups on the quinoline (B57606) scaffold can undergo condensation reactions, typically with multifunctional aldehydes, to form robust covalent bonds (e.g., imine bonds) that define the framework's structure. google.com The rigidity of the quinoline unit helps ensure the formation of a crystalline, non-collapsible porous network.

Recent research has focused on synthesizing quinoline-linked COFs through multicomponent reactions, such as the Doebner reaction, which can build the quinoline ring system in situ or incorporate pre-functionalized monomers. mdpi.comresearchgate.net In such syntheses, a diamine like this compound can be reacted with aldehyde and pyruvic acid derivatives to generate highly stable COFs with quinolinecarboxylic acid linkages. mdpi.comresearchgate.net These frameworks exhibit enhanced chemical stability compared to traditional imine-linked COFs, capable of withstanding harsh acidic and basic conditions. researchgate.net The presence of the quinoline nitrogen atom and other functional groups within the pores introduces specific chemical environments, enabling applications like selective adsorption or catalysis. mdpi.comdiva-portal.org

| Framework Type | Synthetic Strategy | Role of this compound | Key Properties of Resulting Framework |

|---|---|---|---|

| Covalent Organic Framework (COF) | Schiff base condensation; Doebner reaction | Acts as a bifunctional linker connecting aldehyde co-monomers. | High crystallinity, permanent porosity, enhanced chemical stability. researchgate.net |

| Redox-Active COF | Imine condensation | Serves as a structural building block to create a porous, conductive network. | Intrinsic redox activity, ordered pore structure, potential for energy storage. diva-portal.org |

Building Block for the Construction of Diverse Heterocyclic Compound Libraries

This compound serves as a foundational building block for the synthesis of diverse and complex heterocyclic systems. The presence of two reactive amine sites on a rigid quinoline core allows for the construction of fused polycyclic compounds through various annulation and cyclization strategies. tandfonline.com Synthetic chemists utilize this intermediate to generate libraries of novel compounds, which are essential for drug discovery and materials science. acs.org

Multicomponent reactions (MCRs) are a powerful tool in this context, enabling the efficient assembly of complex molecules in a single step. rsc.org this compound can participate in MCRs where its amine groups react with different components to form new heterocyclic rings fused to the quinoline scaffold. For instance, reactions with β-ketoesters or diketones can lead to the formation of fused pyrimido[4,5-b]quinolines or other complex systems. tandfonline.com

Furthermore, the amino groups can be transformed into other functionalities, providing secondary intermediates for further elaboration. For example, the synthesis of linear and angular dinaphthonaphthyridines has been achieved using amino-benzoquinoline intermediates, which undergo polyphosphoric acid-catalyzed cyclization with various carboxylic acids. nih.gov This highlights the role of amino-quinolines as key precursors to complex, high-value heterocyclic structures. tandfonline.comnih.gov

| Resulting Heterocyclic System | Synthetic Method | Function of this compound |

|---|---|---|

| Fused Pyrazolo[3,4-b]quinolines | One-pot tandem synthesis | Serves as the core aniline-like reactant in cascade reactions. rsc.org |

| Polynuclear Fused Heterocycles | Cyclocondensation reactions | Acts as a bifunctional building block for ring annulation. tandfonline.com |

| Dinaphthonaphthyridines | Polyphosphoric acid-catalyzed cyclization | Acts as the key amine-functionalized intermediate. nih.gov |

Intermediate in the Preparation of Specialty Chemicals and Functional Dyes

The quinoline nucleus is a core component of many functional dyes, and the introduction of amino groups, as in this compound, is a key strategy for tuning their optical properties. wikipedia.org The amine groups act as powerful auxochromes, shifting the absorption and emission spectra of the molecule towards longer wavelengths (a bathochromic shift) and often enhancing fluorescence intensity. rsc.org

This compound is a valuable intermediate for creating dyes such as cyanine (B1664457) and styryl dyes. nih.gov The amine groups can be readily diazotized and coupled or undergo condensation with other reactive species to form extended π-conjugated systems, which are responsible for the color of the dye. For example, condensation of an aminoquinoline with an active methylene (B1212753) compound or a heterocyclic salt is a common route to produce polymethine dyes. mdpi.com

These functional dyes are not limited to traditional coloring applications; they are increasingly used in high-technology fields. Quinoline-based dyes serve as photoinitiators in polymerization reactions, as sensitizers in dye-sensitized solar cells, and as fluorescent probes in biomedical imaging. mdpi.comresearchgate.net The ability to use this compound to synthesize dyes with specific photophysical characteristics makes it a crucial intermediate in the development of advanced functional materials. rsc.org

| Chemical/Dye Class | Synthetic Transformation | Significance of this compound |

|---|---|---|

| Azo Dyes | Diazotization followed by azo coupling | The amine groups are converted into diazonium salts, which are then coupled to form the chromophore. |

| Cyanine Dyes | Condensation with heterocyclic quaternary salts | The diamine provides the quinoline scaffold and reactive sites for building the polymethine chain. nih.gov |

| Functional Photoinitiators | Condensation with carbonyl compounds | Forms the core structure of dyes that can initiate polymerization upon light exposure. mdpi.com |

Q & A

Q. What are the established synthetic methodologies for preparing Quinoline-4,7-diamine derivatives?

this compound derivatives are commonly synthesized via palladium-catalyzed cross-coupling reactions. For example, Buchwald-Hartwig amination using Pd(dba)₂ as a catalyst, BINAP as a ligand, and t-BuONa as a base enables efficient coupling of 4,7-dichloroquinoline with primary or secondary amines. Reaction yields (e.g., 58% for N,N'-bis[1-Adamantyl(phenyl)methyl]this compound) depend on steric and electronic properties of the amine substrates . Solvent systems like CH₂Cl₂/MeOH (35:20:1) are critical for product crystallization.

Q. How are this compound derivatives characterized spectroscopically?

¹H NMR and ESI-MS are standard techniques. For instance, N⁴-(Pyrazin-2-yl)-N⁷-(thiazol-2-yl)this compound exhibits distinct NMR peaks: δ 8.71 ppm (d, J=2.4 Hz) for pyrazine protons and δ 7.40 ppm (d, J=3.4 Hz) for thiazole protons. ESI-MS confirms molecular ions (e.g., m/z = 321.0 [M + H]⁺) . UV/Vis spectroscopy (e.g., λmax values for 4,7-dichloroquinoline derivatives) aids in tracking electronic transitions .

Q. What are the primary biological targets of this compound analogs?

These compounds are explored as protein kinase inhibitors and antimalarials. For example, N⁷-(5-Methylthiazol-2-yl)-N⁴-(pyrazin-2-yl)this compound shows inhibitory activity against Plasmodium falciparum, with IC₅₀ values correlated to substituent electronegativity . Target specificity is assessed via enzyme inhibition assays and molecular docking.

Advanced Research Questions

Q. How can reaction yields for this compound derivatives be optimized in cross-coupling reactions?

Catalyst-ligand systems and solvent polarity are key variables. Pd(dba)₂/BINAP combinations enhance electron-deficient substrates, while bulky amines require elevated temperatures (e.g., 100–120°C). Solvent screening (e.g., toluene for high-boiling reactions) and base selection (Cs₂CO₃ for sensitive substrates) improve yields. Parallel optimization using Design of Experiments (DoE) identifies interactions between variables .

Q. What computational approaches predict structure-activity relationships (SAR) for this compound analogs?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with bioactivity. Molecular dynamics simulations assess binding affinities to targets like PfATP4 (malarial ion pump). QSAR models trained on IC₅₀ datasets identify critical substituents (e.g., electron-withdrawing groups at N⁷ enhance antimalarial potency) .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, serum content) or impurity profiles. Replicate studies under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and characterize intermediates via HPLC to confirm purity (>95%). Meta-analyses of published datasets (e.g., ChEMBL) contextualize outliers .

Q. What strategies validate the mechanistic role of this compound derivatives in enzyme inhibition?

Kinetic assays (e.g., Lineweaver-Burk plots) determine inhibition mode (competitive/non-competitive). Fluorescence quenching studies measure binding constants (Kd). CRISPR-edited cell lines (e.g., kinase-deficient mutants) confirm target engagement in cellular models .

Methodological Guidance

Designing experiments to minimize bias in biological evaluations:

Use blinded assays for IC₅₀ determination and randomized plate layouts. Include positive controls (e.g., chloroquine for antimalarial studies) and validate results across multiple cell lines. Statistical power analysis ensures adequate sample sizes .

Handling large datasets from high-throughput screening (HTS):

Processed data (e.g., normalized inhibition percentages) should be tabulated in the main text, while raw data (e.g., plate reads) are appended. Use tools like KNIME or Python Pandas for batch processing and outlier removal .

Ensuring reproducibility in synthetic protocols:

Document catalyst batch numbers, solvent purification methods (e.g., distillation over CaH₂), and moisture-free conditions. Share characterization data (e.g., NMR, HRMS) in public repositories like Chemotion for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.